molecular formula C13H10N2OS2 B2510009 2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338779-17-2

2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2510009
CAS No.: 338779-17-2
M. Wt: 274.36
InChI Key: AJUMTBAVRGSCNB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one is systematically named according to IUPAC rules, which prioritize the fusion pattern of heterocyclic rings and substituent positions. The core structure consists of a thieno[3,2-d]pyrimidin-4(3H)-one system, where a thiophene ring is fused to a pyrimidinone moiety at the [3,2-d] position.

  • Thieno[3,2-d]pyrimidin-4(3H)-one : The thiophene ring (positions 1–5) is fused to the pyrimidine ring (positions 6–9) such that thiophene carbon 3 bonds to pyrimidine nitrogen 7, and thiophene carbon 2 bonds to pyrimidine carbon 8.
  • Substituents : A methylsulfanyl group (-S-CH₃) is attached at position 2 of the fused system, while a phenyl group (-C₆H₅) is bonded to position 3.

The structural formula (Figure 1) and SMILES notation (CSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SC=C2) explicitly define the connectivity and stereochemistry.

Alternative Naming Conventions in Heterocyclic Chemistry Literature

In heterocyclic chemistry, non-IUPAC nomenclature is often employed for brevity or historical context:

  • Functional Group Emphasis :

    • 3-Phenyl-2-(methylthio)thienopyrimidin-4-one: Highlights substituents (phenyl and methylthio) without specifying the fused ring positions.
    • 2-(Methylsulfanyl)-3-phenyl-3H-thieno[3,2-d]pyrimidin-4-one: Uses "3H" to denote the tautomeric form of the pyrimidinone ring.
  • Registry Identifiers :

    • CAS Registry Number : 338779-17-2.
    • PubChem CID : 27373160 (for derivatives with similar substituents).
  • Shorthand Notations :

    • Thienopyrimidinone derivatives: Generalizes the scaffold while omitting specific substituent details.

Comparative Analysis with Related Thienopyrimidinone Derivatives

The structural uniqueness of this compound becomes evident when compared to analogs (Table 1):

Compound Name Core Structure Substituents Key Differences
6-Phenylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidinone Phenyl at position 6 Fused at [2,3-d] instead of [3,2-d]
3-Pentyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidinone Pentyl at N3, 4-methylbenzylsulfanyl at C2 Bulkier alkyl/aryl substituents alter steric and electronic profiles
2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Phenoxy at C4, lacks ketone oxygen Pyrimidine ring is non-oxidized, altering reactivity

Structural Implications :

  • Fusion Position : The [3,2-d] fusion (vs. [2,3-d]) affects π-orbital overlap and electronic properties.
  • Substituent Effects : Electron-withdrawing groups (e.g., sulfanyl) at C2 enhance electrophilic reactivity, while aryl groups at N3 influence solubility and biological target interactions.

Properties

IUPAC Name

2-methylsulfanyl-3-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-17-13-14-10-7-8-18-11(10)12(16)15(13)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUMTBAVRGSCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of thiophene-2-carboxamides in the presence of formic acid . This reaction typically yields the desired thienopyrimidine derivatives in high yields (80-98%). Another method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides an efficient route to access novel substituted thienopyrimidine derivatives with good yields (63-71%).

Chemical Reactions Analysis

Nucleophilic Substitution at C2 Position

The methylsulfanyl (-SMe) group at position 2 undergoes nucleophilic displacement with amines under acidic or basic conditions:

General reaction:

2-SMe+R-NH22-NHR+MeSH\text{2-SMe} + \text{R-NH}_2 \rightarrow \text{2-NHR} + \text{MeSH}

Experimental Example ( ):

  • Reagent: 4-Phenylenediamine

  • Conditions: Reflux in ethanol (7 h)

  • Product: 2-[(4-Aminophenyl)amino]-3-methyl-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one

  • Yield: 72%

  • Key Data:

    • 1H NMR^1\text{H NMR} (CDCl₃): δ 7.58 (d, J=9.2 Hz, 2H), 6.93 (d, J=8.7 Hz, 2H)

    • Biological Relevance: Enhanced antitumor activity against MCF-7 cells (IC₅₀ = 1.8 μM)

Pd-Catalyzed Cross-Coupling Reactions

The thienopyrimidinone scaffold participates in Suzuki-Miyaura and Buchwald-Hartwig couplings for functionalization at position 6 ( ):

Suzuki-Miyaura Coupling

General reaction:

6-X+Ar-B(OH)2Pd catalyst6-Ar\text{6-X} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{6-Ar}

Example ( ):

CompoundR₁R₂Yield (%)
2b tert-Bu4-Me-Ph-60
2d tert-BuHO(CH₂)₂-47

Conditions:

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (3:1), 80°C, 12 h

Buchwald-Hartwig Amination

General reaction:

6-Br+R₂NHPd catalyst6-NR₂\text{6-Br} + \text{R₂NH} \xrightarrow{\text{Pd catalyst}} \text{6-NR₂}

Example ( ):

  • Substrate: 6-Bromo-2-aminothieno[3,2-d]pyrimidin-4(3H)-one

  • Reagent: Morpholine

  • Product: 6-Morpholino derivative

  • Yield: 85%

  • Key Data:

    • Antiplasmodial activity: IC₅₀ = 0.12 μM (PfK1 strain)

Oxidation of Methylsulfanyl Group

The -SMe group oxidizes to sulfonyl (-SO₂Me) under controlled conditions ( ):

General reaction:

2-SMemCPBA2-SO₂Me\text{2-SMe} \xrightarrow{\text{mCPBA}} \text{2-SO₂Me}

Experimental Protocol ( ):

  • Oxidizing Agent: 70% m-CPBA (3 equiv)

  • Solvent: Dichloromethane

  • Temperature: RT, 1 h

  • Yield: 87%

  • Product Application: Intermediate for synthesizing kinase inhibitors

Thiolactam Formation ( ):

Reaction:

2-SMe+HS(CH₂)₂NH2Fused thiazole ring\text{2-SMe} + \text{HS(CH₂)₂NH}_2 \rightarrow \text{Fused thiazole ring}

Conditions:

  • Reflux in ethanol (3 h)

  • Yield: 68%

  • Biological Outcome: Improved solubility (logP reduced from 3.1 to 2.4)

Alkylation at N3 ( ):

Example:

  • Reagent: Methyl iodide

  • Base: NaH (60% in oil)

  • Solvent: DMF, 0°C

  • Yield: 98%

  • Product: 3-Methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Comparative Reactivity Table

Reaction TypeKey Reagents/ConditionsTypical Yield (%)Biological Impact
Nucleophilic SubstitutionAmines, reflux in EtOH65–85Enhanced target binding
Suzuki CouplingAryl boronic acids, Pd(PPh₃)₄45–75Improved pharmacokinetics
Oxidationm-CPBA, CH₂Cl₂80–95Increased metabolic stability
AlkylationAlkyl halides, NaH90–98Modulation of CNS penetration

Stability and Degradation Pathways

  • Hydrolytic Stability: Resistant to hydrolysis at pH 1–12 (24 h, 37°C)

  • Photodegradation: t₁/₂ = 48 h under UV light (λ = 254 nm)

  • Thermal Decomposition: Onset at 220°C (TGA data)

This compound’s synthetic flexibility and stability make it a privileged scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antiparasitic agents.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from simpler thieno[3,2-d]pyrimidine derivatives. Various derivatives have been synthesized to evaluate their biological activities. For example, novel derivatives were created by modifying the core structure through reactions with different functional groups, leading to compounds with enhanced properties.

Antitumor Activity

Numerous studies have reported the antitumor activity of thieno[3,2-d]pyrimidine derivatives, including this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer)
  • HeLa (Cervical Cancer)
  • HCT-116 (Colorectal Cancer)

In one study, compounds derived from this class demonstrated comparable activity to doxorubicin, a standard chemotherapeutic agent, indicating their potential as anticancer drugs .

Antiviral Activity

Another prominent application is in the field of antiviral research , particularly against Hepatitis B virus (HBV). The compound has been evaluated for its ability to inhibit HBV replication. The structural modifications of thieno[3,2-d]pyrimidine derivatives have shown promising results in enhancing antiviral efficacy .

HIV Inhibition

Research has also identified related thieno[3,2-d]pyrimidine compounds as potent inhibitors of HIV replication. These findings suggest that the structural features of the thieno[3,2-d]pyrimidine scaffold can be optimized for antiviral activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the thieno[3,2-d]pyrimidine core significantly influence biological activity. For instance:

  • Substituents at position 6 have been linked to enhanced anticancer properties.
  • Modifications at position 4 can improve antiviral activity against HBV.

A systematic exploration of these relationships has led to the identification of lead compounds with promising therapeutic profiles .

Case Studies and Research Findings

  • Antitumor Efficacy Study :
    • A series of novel derivatives were synthesized and tested for cytotoxicity against MCF-7 cells.
    • Results indicated that certain derivatives exhibited IC50 values comparable to doxorubicin .
  • Antiviral Activity Against HBV :
    • Selected analogues were evaluated for their ability to inhibit HBV replication in vitro.
    • Some compounds showed significant antiviral activity, suggesting potential as therapeutic agents for HBV infection .
  • HIV Replication Inhibition :
    • A set of thieno[3,2-d]pyrimidine derivatives were screened using a cell-based assay.
    • Several compounds demonstrated substantial inhibition of HIV replication .

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. One of the primary targets is the serine/threonine protein kinase, which plays a crucial role in cell signaling and regulation . By inhibiting this kinase, the compound can disrupt various cellular processes, leading to its anticancer and antimicrobial effects. Additionally, the compound has been shown to inhibit the cytochrome bd oxidase in Mycobacterium tuberculosis, making it a potential antitubercular agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a systematic comparison of the target compound with its analogs.

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Selected Analogs
Compound Name / ID Substituents Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound 2-(Methylsulfanyl), 3-phenyl 198.26 Not reported
6b () 7,9-Bis(4-methoxyphenyl), 2-(pyrazole derivative) ~660* 183–185
2h () 6-(Phenylethynyl), 2-(isopropylamino) 310.10 276–278
12a () 2,6-Bis(3-methoxyphenyl) ~408* 241–243
8a () 8-Bromo, 2,7,9-trimethyl 325.19 >300
3b () 2,6-Bis(3-hydroxyphenyl), 3-methyl ~380* 303–304
2c () 6-[(4-Methylphenyl)ethynyl], 2-(isopropylamino) 324.32 277–279
3 () 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl) ~400* Not reported

*Estimated based on substituents.

Key Observations :

  • Substituent Impact on Melting Points : Bulky or polar groups (e.g., pyrazole in 6b , hydroxyphenyl in 3b ) reduce symmetry and lower melting points compared to halogenated or methylated derivatives (e.g., 8a with Br and CH₃ groups ).
  • Molecular Weight: Derivatives with fused aromatic systems (e.g., pyrido-thieno-pyrimidinones in 6b ) have significantly higher molecular weights (>600 g/mol).
Table 2: Reported Bioactivities of Analogs
Compound Name / ID Biological Activity / Application References
8a () Pim-1 kinase inhibition (anticancer potential)
Thieno-pyrimidinones () Molecular docking for antibacterial/antiviral targets
3 () Hybrid compound for receptor modulation
3-Ethyl derivatives () Antibacterial/antifungal activities

Key Insights :

  • Brominated analogs (e.g., 8a ) show high thermal stability, making them suitable for solid-phase synthesis or high-temperature applications.

Biological Activity

2-(Methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article provides a detailed overview of its biological activity, including case studies, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's structure features a thieno[3,2-d]pyrimidine core with a phenyl group at the 3-position and a methylsulfanyl group at the 2-position. Its molecular formula is C13H10N2OSC_{13}H_{10}N_2OS, with a molecular weight of 274.35 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₀N₂OS
Molecular Weight274.35 g/mol
Melting PointNot specified
Boiling PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly serine/threonine protein kinases. These kinases play crucial roles in cell signaling pathways that regulate cellular processes such as proliferation and apoptosis. The compound's ability to inhibit these pathways suggests its potential use in cancer therapy.

Anticancer Activity

Research has demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. A study evaluated various synthesized derivatives, including this compound, against several human cancer cell lines (MCF-7, HeLa, HCT-116). The results indicated that this compound shows comparable efficacy to doxorubicin, a standard chemotherapeutic agent.

Table 1: Anticancer Activity of Thienopyrimidine Derivatives

CompoundCell LineIC₅₀ (μM)
DoxorubicinMCF-70.5
This compoundMCF-70.6
Thieno[3,2-d]pyrimidin derivative AHeLa1.0
Thieno[3,2-d]pyrimidin derivative BHCT-1160.8

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown promising antimicrobial activity. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of thienopyrimidine derivatives and evaluated their biological activities. The results highlighted the significant anticancer effects of compounds similar to this compound.
    • Findings : The synthesized compounds exhibited varying degrees of cytotoxicity against cancer cell lines, with some derivatives showing IC₅₀ values lower than that of doxorubicin .
  • Cholinesterase Inhibition : Another research focused on the inhibition of acetylcholinesterase (AChE) by thiazolidinones derived from similar structures. Although not directly related to this compound, these findings suggest potential neuroprotective effects .

Comparative Analysis

When compared to other thienopyrimidine derivatives, this compound demonstrates unique properties that may enhance its therapeutic potential:

CompoundActivity TypeEfficacy Level
This compoundAnticancerHigh
Thieno[2,3-d]pyrimidine derivative XAntimicrobialModerate
Thieno[1,2,4]triazolopyrimidine derivative YAntiviralLow

Q & A

Q. What synthetic strategies are recommended for preparing 2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves:
  • Core formation : Cyclization of thiophene and pyrimidine precursors under reflux with solvents like DMF or ethanol ().
  • Substitution reactions : Introducing the methylsulfanyl group via nucleophilic substitution using methyl mercaptan or thiolating agents (e.g., Lawesson’s reagent) under inert atmospheres ().
  • Phenyl group incorporation : Suzuki-Miyaura coupling or Friedel-Crafts alkylation for aryl group attachment ().
  • Optimization : Use catalysts (e.g., Pd/C) and temperature control (80–120°C) to enhance yield and purity ().
    Characterization via NMR (¹H/¹³C) and HPLC ensures structural fidelity .

Q. Which spectroscopic techniques are critical for confirming the structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and confirm substituent integration ().
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups ().
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error ().
  • X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks ().

Q. How does the methylsulfanyl substituent influence the compound’s physicochemical properties?

  • Methodological Answer :
  • Electronic effects : The -SMe group enhances electron density at the pyrimidine core, affecting redox potential (cyclic voltammetry) and π-π stacking (UV-Vis spectroscopy) ().
  • Lipophilicity : Measure logP values (e.g., XLogP3 ~2.1) to assess membrane permeability ().
  • Hydrogen bonding : FT-IR and solubility studies reveal reduced hydrogen-bond donor capacity compared to -NH₂ analogs ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity reports among thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

  • Methodological Answer :
  • Substituent screening : Synthesize analogs with varying groups (e.g., -CF₃, -Br) and test against enzyme targets (e.g., 17β-HSD2, kinases) ().
  • Statistical modeling : Use multivariate analysis (e.g., PCA) to correlate substituent electronegativity with IC₅₀ values ().
  • Crystallographic data : Compare binding modes in enzyme active sites (e.g., via PDB depositions) to explain potency variations ().

Q. What computational approaches predict the binding affinity of this compound to cancer-related targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or OpenEye FRED to simulate interactions with kinases (e.g., EGFR) or apoptotic proteins ().
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) ().
  • QSAR models : Train algorithms on datasets (e.g., ChEMBL) to predict ADMET properties ().

Q. What experimental designs resolve discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Metabolic stability assays : Use liver microsomes to identify oxidative metabolites (LC-MS/MS) ().
  • Pharmacokinetic profiling : Measure AUC and t₁/₂ in rodent models to optimize dosing ().
  • Target engagement studies : Employ CETSA (cellular thermal shift assay) to confirm on-target activity in vivo ().

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the anti-inflammatory vs. anticancer prioritization of this compound?

  • Methodological Answer :
  • Pathway profiling : Use transcriptomics (RNA-seq) to identify upregulated/downregulated genes (e.g., NF-κB vs. p53) ().
  • Selectivity assays : Compare IC₅₀ values across COX-2, LOX, and PI3K isoforms ().
  • Dose-response studies : Establish biphasic effects (e.g., pro-apoptotic at high doses, anti-inflammatory at low doses) ().

Key Research Findings Table

Property Data Evidence Source
Molecular Weight 314.4 g/mol (C₁₄H₁₁N₂OS₂)Calculated from
XLogP3 ~2.3 (predicted lipophilicity)
Enzyme Inhibition (IC₅₀) EGFR: 0.8 μM; COX-2: 12.5 μM
Synthetic Yield 45–72% (multi-step optimization)

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